molecular formula C10H15NO3 B194893 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol CAS No. 138-65-8

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

Cat. No. B194893
CAS RN: 138-65-8
M. Wt: 169.18 g/mol
InChI Key: SFLSHLFXELFNJZ-UHFFFAOYSA-N
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Description

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, also known as Hydroxytyrosol, is a member of the class of catechols that is benzene-1,2-diol substituted by a 2-hydroxyethyl group at position 4 . It is isolated from Olea europaea and exhibits antioxidant and antineoplastic activities .


Synthesis Analysis

The synthesis of (S)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, the enantiomer of norepinephrine, was achieved through an Enantioselective Iridium-Catalyzed Hydrogenation of α-Keto Amides to α-Hydroxy Amides . This compound is widely used as an injectable drug for the treatment of critically low blood pressure .


Molecular Structure Analysis

The molecular structure of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is a natural product found in Homo sapiens and Solanum melongena . It is a catecholamine in which C-1 of the aminoethyl side-chain is hydroxy-substituted . It has a role as a human xenobiotic metabolite .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol include a molecular weight of 169.18 g/mol .

Scientific Research Applications

  • Transition Metal Complex Formation : It forms complexes with transition metal ions, useful in the pharmaceutical field, particularly as an antihypotensive drug. The stability constants of these complexes have been calculated, and the stoichiometry is generally a 1:1 M/L ratio (Kaushik, Bharadwaj, & Jaiswal, 2022).

  • Inhibitor of Helicobacter Pylori Urease : It acts as a competitive inhibitor of urease, with potential application in treating gastritis and peptic ulcer (Xiao Zhu-ping, 2012).

  • Antibacterial and Antifungal Agent : Derivatives of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, particularly those incorporating a thiazolyl group, show promising antibacterial and antifungal activity (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).

  • Synthesis of Drug Enantiomers : It can be synthesized enantioselectively, as demonstrated in the synthesis of the norepinephrine enantiomer, a drug for treating critically low blood pressure (Gu et al., 2017).

  • Fluorescent Sensor for Dopamine : A Cu(II) complex of a related compound has been used as a fluorescent sensor for detecting dopamine, another biologically significant molecule (Khattar & Mathur, 2013).

  • Electrochemical Oxidation Studies : Electrochemical studies of this compound and related benzene derivatives have been conducted, which is significant for understanding their environmental impact and degradation (Pelmuş, Ungureanu, Stanescu, & Tarko, 2020).

Safety And Hazards

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is classified as an irritant . More safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLSHLFXELFNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858964
Record name (+/-)-Norepinephrine
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

CAS RN

138-65-8, 586-17-4
Record name (±)-Norepinephrine
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Record name dl-Norepinephrine
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Record name dl-Arterenol
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Record name (+/-)-Norepinephrine
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Record name (±)-4-(2-amino-1-hydroxyethyl)pyrocatechol
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Record name 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-
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Record name NORADRENALINE, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
R Khattar, P Mathur - Inorganic Chemistry Communications, 2013 - Elsevier
A new ligand 1-(pyridin-2-ylmethyl)-2-(3-(1-(pyridin-2-ylmethyl)benzimidazol-2-yl) propyl) benzimidazole (L) and its Cu(II) complex (1) have been synthesized and characterized …
Number of citations: 30 www.sciencedirect.com
O Jha, RA Yadav - 2019 - nopr.niscpr.res.in
A computational investigation of the two lowest energy conformers of norepinephrine has been carried out at the level B3LYP using the basis set 6-311++G**. Out of the 11 possible …
Number of citations: 1 nopr.niscpr.res.in
J Winkelmann - Diffusion in Gases, Liquids and Electrolytes …, 2017 - Springer
Diffusion coefficient of 4-(2-amino-1-hydroxyethyl)- benzene-1,2-diol in water Page 1 Diffusion coefficient of 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol in water 4 Diffusion of Solute in Liquid …
Number of citations: 0 link.springer.com
SM Shoaei, J Abedini, M Faraji - 2014 - sid.ir
4-(2-AMINO-1-HYDROXYETHYL) BENZENE-1, 2-DIOL ALSO CALLED NOREPINEPHRINE (NEP) IS A CATECHOLAMINE WITH MULTIPLE ROLES INCLUDING THOSE AS A …
Number of citations: 2 www.sid.ir
G Gu, T Yang, O Yu, H Qian, J Wang, J Wen… - Organic …, 2017 - ACS Publications
A highly enantioselective iridium-catalyzed hydrogenation of α-keto amides to form α-hydroxy amides has been achieved with excellent results (up to >99% conversion and up to >99% …
Number of citations: 50 pubs.acs.org
U El-Ayaan, RF Jameson, W Linert - Journal of the Chemical Society …, 1998 - pubs.rsc.org
In anaerobic acid solution noradrenaline [norepinephrine, 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, H2LH+ (in which the phenolic protons are written on the left of L)] reacts with iron…
Number of citations: 24 pubs.rsc.org
MM Julie, T Prabhu, E Elamuruguporchelvi… - Journal of Molecular …, 2021 - Elsevier
In this present work, structural, wave functional and electronic properties of 3-{(E)-[-(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol are investigated by utilizing Gaussian 16W …
Number of citations: 34 www.sciencedirect.com
ZS Kinzyabaeva, DS Sabirov - Russian Journal of Organic Chemistry, 2022 - Springer
Morpholine–fullerene C 60 monoadducts were synthesized for the first time by reaction of C 60 with biogenic amines (noradrenaline and adrenaline) under ultrasonic irradiation in …
Number of citations: 1 link.springer.com
WJ Barreto, S Ponzoni, P Sassi - … Acta Part A: Molecular and Biomolecular …, 1998 - Elsevier
A UV-Vis and Raman spectroscopy study of three aminochromes generated through Mn 3+ oxidation of the dopamine, l-dopa and adrenaline molecules at physiological pH was …
Number of citations: 144 www.sciencedirect.com
GNL Jameson, W Linert - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
6-Hydroxydopamine [5-(2-aminoethyl)benzene-1,2,4-triol, protonated form H3LH+] reacts anaerobically with aqueous iron(III) to produce four types of quinone, namely the p- (pQ), o- (…
Number of citations: 8 pubs.rsc.org

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